molecular formula C35H58O9 B1198656 Bafilomycina1

Bafilomycina1

カタログ番号: B1198656
分子量: 622.8 g/mol
InChIキー: XDHNQDDQEHDUTM-ZGOPVUMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bafilomycina1, also known as this compound, is a useful research compound. Its molecular formula is C35H58O9 and its molecular weight is 622.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Research and Therapy

Bafilomycin A1 has gained significant attention for its potential therapeutic applications in cancer treatment. It functions primarily as an autophagy inhibitor, affecting the autophagic flux and apoptosis pathways.

  • Mechanism of Action : Bafilomycin A1 inhibits the fusion of autophagosomes and lysosomes, leading to the accumulation of autophagosomes and a decrease in lysosomal degradation. This disruption of autophagic flux can enhance the sensitivity of cancer cells to apoptotic signals .
  • Case Studies :
    • Pediatric B-cell Acute Lymphoblastic Leukemia : Research demonstrated that low concentrations (1 nM) of Bafilomycin A1 effectively inhibited cell proliferation and induced apoptosis in leukemia cells by activating mammalian target of rapamycin signaling and disrupting the Beclin 1-Vps34 complex .
    • Colon Cancer : In studies involving human colon cancer samples, Bafilomycin A1 was shown to reduce cell proliferation and induce apoptosis by modulating ATPase activity within subcellular fractions . The compound increased the activity of Ca²⁺ ATPases while decreasing Na⁺/K⁺ ATPase activity, indicating its potential role in cancer therapy .

Wound Healing

Bafilomycin A1 has also been investigated for its effects on wound healing, particularly in diabetic models.

  • Role in Chronic Wound Healing : Studies have shown that Bafilomycin A1 accelerates the healing process in diabetic mice by promoting cell proliferation and collagen production while regulating inflammation. This is particularly relevant as chronic wounds are a common complication in diabetes .
  • Mechanistic Insights : The inhibition of autophagy by Bafilomycin A1 appears to enhance the healing response by preventing excessive autophagic activity that can impair wound healing processes .

Cellular Mechanisms

The compound's ability to interfere with cellular mechanisms makes it a valuable tool for understanding various biological processes.

  • Autophagy Studies : Bafilomycin A1 is frequently used to study the role of autophagy in cellular homeostasis, stress responses, and disease mechanisms. By blocking autophagic flux, researchers can delineate the contributions of autophagy to cell survival and death .
  • Impact on Calcium Signaling : Research indicates that Bafilomycin A1 affects calcium signaling pathways by modulating ATPase activities in cells. This modulation can influence various cellular functions, including muscle contraction and neurotransmitter release .

Data Summary

Application AreaKey FindingsReferences
Cancer TherapyInduces apoptosis in leukemia; reduces colon cancer cell proliferation
Wound HealingAccelerates healing in diabetic models; enhances collagen production
Cellular MechanismsDisrupts autophagic flux; modulates calcium signaling pathways

特性

分子式

C35H58O9

分子量

622.8 g/mol

IUPAC名

(7R,8S,9S,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1

InChIキー

XDHNQDDQEHDUTM-ZGOPVUMHSA-N

異性体SMILES

C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)C

正規SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

ピクトグラム

Irritant

同義語

bafilomycin A1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。